molecular formula C16H18N2O2S3 B2801620 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1790202-03-7

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2801620
CAS No.: 1790202-03-7
M. Wt: 366.51
InChI Key: BKKFHEOKYPOAJE-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound is characterized by the presence of a thiazolidinone ring, a thiazepane ring, and a phenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidinone derivative with a thiazepane derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone and thiazepane derivatives, such as:

  • 3-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one
  • N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)acetamide
  • N-methyl-N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)methanesulfonamide

Uniqueness

What sets 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone ring, a thiazepane ring, and a phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S3/c19-14(10-18-15(20)11-23-16(18)21)17-7-6-13(22-9-8-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKFHEOKYPOAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3C(=O)CSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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